molecular formula C6H8O3 B1262589 3-hydroxymethyl-4-methyl-furan-2(5H)-one

3-hydroxymethyl-4-methyl-furan-2(5H)-one

Cat. No.: B1262589
M. Wt: 128.13 g/mol
InChI Key: HVNDECDCMWQSGR-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-4-methyl-furan-2(5H)-one is a substituted furanone derivative characterized by a hydroxymethyl (-CH2OH) group at position 3 and a methyl (-CH3) group at position 4 of the furan-2(5H)-one core. Furan-2(5H)-ones are cyclic esters with a conjugated dienone system, making them reactive intermediates in multicomponent reactions and bioactive molecule development .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-(hydroxymethyl)-3-methyl-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-4-3-9-6(8)5(4)2-7/h7H,2-3H2,1H3

InChI Key

HVNDECDCMWQSGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • Substituent Position : The position of substituents significantly impacts reactivity and bioactivity. For example, 4-hydroxy-3-methylfuran-2(5H)-one (4-OH, 3-CH3) exhibits antimicrobial properties, while 3-(4-fluorophenyl)-4-hydroxy analogs show enhanced anti-inflammatory activity due to aromatic electron-withdrawing groups .
  • Functional Groups : Hydroxymethyl (-CH2OH) groups (as in the target compound) may enhance solubility compared to methyl (-CH3) or aryl substituents.

Synthesis Strategies: Multicomponent Reactions: Compounds like 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one are synthesized via telescoped multicomponent condensations, demonstrating high yields (84%) and scalability . Condensation with Amines: Derivatives with aminomethylene groups (e.g., 3-((dimethylamino)methylene)furan-2(3H)-ones) are prepared via reactions with dimethylformamide dimethyl acetal (DMF-DMA), optimized in polar aprotic solvents .

Biological Activities: Antimicrobial: 3-(4-Fluorophenyl)-4-hydroxyfuran-2(5H)-one shows activity against multidrug-resistant Staphylococcus aureus due to its conjugated dienone system and fluorophenyl hydrophobicity . Anticancer: Hetarylaminomethylene derivatives (e.g., 5-(4-chlorophenyl)-3-aminomethylene analogs) inhibit kinases and cancer cell proliferation .

Physicochemical Properties: Crystal Structure: In 3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one, the dihedral angle between the furanone core and aryl group (17.86°) influences molecular packing and bioavailability . Spectroscopy: NMR data for dimethylaminomethyl-substituted furanones (e.g., δ 2.29 ppm for N-CH3) provide benchmarks for verifying analogous structures .

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